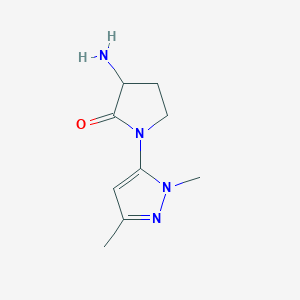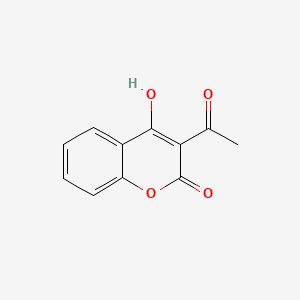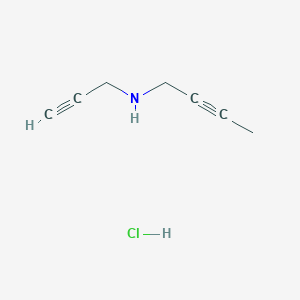
8-propoxy-N-propylquinolin-4-amine
説明
8-propoxy-N-propylquinolin-4-amine is a chemical compound with the CAS Number: 1275675-82-5 . It has a molecular weight of 244.34 and its molecular formula is C15H20N2O. It is usually in the form of a powder .
Physical And Chemical Properties Analysis
8-propoxy-N-propylquinolin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 244.34 and a molecular formula of C15H20N2O.科学的研究の応用
Photochemical Activation for Cell Physiology Studies
Tertiary amines linked to photoremovable protecting groups have been used for the photoactivation of bioactive molecules in cell physiology studies. This technique allows for the controlled release of molecules within cellular environments, useful in gene editing and recombinase activation applications (Asad et al., 2017).
Antibacterial Properties
New derivatives of fluoroquinolones, which share a quinoline core with 8-propoxy-N-propylquinolin-4-amine, have demonstrated significant antibacterial properties. These compounds, synthesized with various amine modifications, show enhanced activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).
Alzheimer’s Disease Treatment
Hybrids of aminoquinoline derivatives have shown potential as multifunctional agents for Alzheimer’s disease treatment. These compounds inhibit enzymes involved in the disease's progression and have antioxidant properties, suggesting a disease-modifying effect (Makhaeva et al., 2020).
Organic Synthesis and Catalysis
Quinoline derivatives have been used in various organic synthesis and catalysis applications, such as the solvent-free synthesis of quinolinone and dihydroquinolinone derivatives. These processes benefit from the quinoline structure's ability to participate in complex reactions under eco-friendly conditions (Azarifar & Sheikh, 2013).
Corrosion Detection
8-Hydroxyquinoline, a compound related to 8-propoxy-N-propylquinolin-4-amine, has been used as a fluorescent indicator for the detection of corrosion under epoxy-coated surfaces. This application highlights the utility of quinoline derivatives in material science, particularly in corrosion monitoring and prevention (Roshan et al., 2018).
Safety and Hazards
作用機序
Target of Action
It is structurally related to 8-aminoquinoline , a compound known to have anti-malarial activity . Therefore, it’s possible that 8-propoxy-N-propylquinolin-4-amine may interact with similar targets.
Mode of Action
Quinolin-8-amines, which are structurally related, have been used in intramolecular main group metal lewis acid-catalyzed formal hydroamination and hydroarylation methodology . This suggests that 8-propoxy-N-propylquinolin-4-amine might interact with its targets in a similar manner.
Biochemical Pathways
Given its structural similarity to 8-aminoquinoline , it may impact similar biochemical pathways.
特性
IUPAC Name |
8-propoxy-N-propylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-9-16-13-8-10-17-15-12(13)6-5-7-14(15)18-11-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYGWHGIOVHHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC=C(C2=NC=C1)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-propoxy-N-propylquinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B1526873.png)


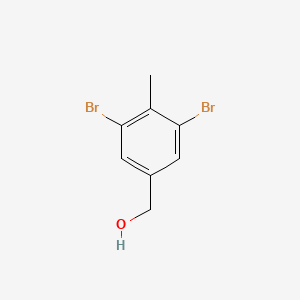
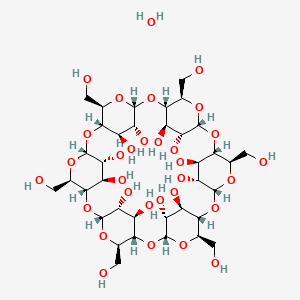
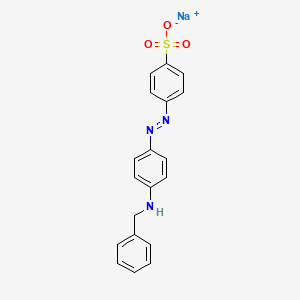
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)
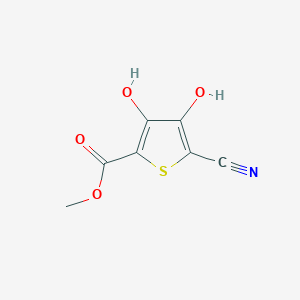
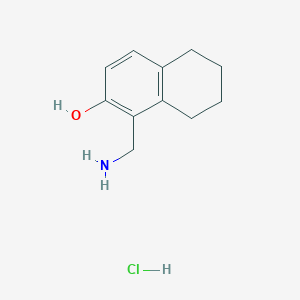
![1-Azaspiro[3.5]nonane](/img/structure/B1526887.png)
![8-Bromo-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1526888.png)
